molecular formula C19H21ClN2O B6078556 (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

Numéro de catalogue B6078556
Poids moléculaire: 328.8 g/mol
Clé InChI: ZZMALWGNQHXQDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as JNJ-42165279, is a small-molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of the signaling pathways involved in dopamine and cAMP-mediated neurotransmission, which are implicated in various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.

Mécanisme D'action

(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone is a selective inhibitor of PDE10A, which is highly expressed in the striatum, a brain region that plays a key role in the regulation of movement, motivation, and cognition. PDE10A regulates the levels of cAMP and cGMP, two important second messengers involved in the signaling pathways of dopamine and glutamate receptors. By inhibiting PDE10A, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone increases the levels of cAMP and cGMP, which in turn enhances the signaling of dopamine and glutamate receptors, leading to improved neurotransmission and cognitive function.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to increase the levels of cAMP and cGMP in the striatum of animals and humans. In humans, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve cognitive performance in various tasks such as working memory, attention, and executive function. (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to reduce the hyperactivity induced by psychostimulant drugs in humans, suggesting a potential use in the treatment of substance use disorders.

Avantages Et Limitations Des Expériences En Laboratoire

(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high selectivity for PDE10A, its good pharmacokinetic properties, and its ability to cross the blood-brain barrier. However, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone also has some limitations, including its relatively low potency (IC50 = 18 nM) compared to other PDE10A inhibitors, its limited solubility in aqueous solutions, and its potential off-target effects on other PDE isoforms.

Orientations Futures

There are several future directions for the research on (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to investigate the potential of (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone as a therapeutic agent for neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to explore the mechanism of action of (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone in more detail, including its effects on the downstream signaling pathways of dopamine and glutamate receptors. Finally, the development of more potent and selective PDE10A inhibitors could lead to the discovery of novel therapeutics for neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 4-chloro-2-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(3-pyridinylmethyl)-3-piperidinol to give the desired product, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone. The overall yield of the synthesis is around 20%, and the purity of the final product is above 98%.

Applications De Recherche Scientifique

(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied in preclinical models of neuropsychiatric disorders. In animal models of schizophrenia, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve cognitive performance and reduce the hyperactivity induced by psychostimulant drugs. In animal models of Huntington's disease, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to reduce the motor deficits and improve the survival of the affected neurons. In animal models of Parkinson's disease, (4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone has been shown to improve the motor symptoms and reduce the neuroinflammation.

Propriétés

IUPAC Name

(4-chloro-2-methylphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-10-17(20)6-7-18(14)19(23)16-5-3-9-22(13-16)12-15-4-2-8-21-11-15/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMALWGNQHXQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.